(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine
Description
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-6(15)10-16-9(17-18-10)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGXCIRMWDEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine” is structurally similar to fluoxetine, which is known to target the serotonin reuptake transporter protein. This protein is located in the presynaptic terminal and plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation.
Mode of Action
The compound likely interacts with its target, the serotonin reuptake transporter, by blocking its function. This blockage prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonergic signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathwayThis can lead to downstream effects such as mood elevation, which is why similar compounds are used as antidepressants.
Pharmacokinetics
Similar compounds like fluoxetine are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys. These properties can impact the compound’s bioavailability and therapeutic effectiveness.
Result of Action
The result of the compound’s action is an enhancement of serotonergic signaling due to increased serotonin levels in the synaptic cleft. This can lead to mood elevation and is the reason why similar compounds are used in the treatment of depression.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of (1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine are not well-documented in the literature. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that compounds with a trifluoromethyl group can have significant effects on cell function. These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that the trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates. This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. It is known that compounds with a trifluoromethyl group can have significant effects on cell function. This suggests that this compound could have threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that the trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates. This suggests that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that compounds with a trifluoromethyl group can have significant effects on cell function. This suggests that this compound could interact with various transporters or binding proteins and could have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that compounds with a trifluoromethyl group can have significant effects on cell function. This suggests that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Biological Activity
The compound (1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 399.24 g/mol
- CAS Number : 1169989-01-8
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant anticancer properties across various cell lines. For instance, derivatives have shown IC values around 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and melanoma cells .
- The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Receptor Modulation :
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC value of approximately 92.4 µM across multiple cancer types including colon and lung cancers .
Study 2: Antimicrobial Activity
In another investigation, oxadiazole derivatives were tested against a range of bacterial strains. Results showed that these compounds effectively inhibited growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives, including those similar to (1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine. These derivatives were evaluated for their cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.65 |
| 16b | PANC-1 | 2.41 |
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
The most promising compounds exhibited selective inhibition of carbonic anhydrases associated with cancer progression, showcasing potential as therapeutic agents against tumors .
Inhibition of Carbonic Anhydrases
The compound has shown efficacy as a selective inhibitor of human carbonic anhydrases (hCA), which are important targets in cancer therapy. A comprehensive study reported that certain oxadiazole derivatives selectively inhibited hCA IX and XII at nanomolar concentrations. The inhibition profiles suggest that these compounds can be developed further for targeted cancer therapies .
Histone Deacetylase Inhibition
Recent investigations have identified this compound as a potential histone deacetylase (HDAC) inhibitor. Compounds with similar structures have been shown to inhibit HDAC6 selectively, which is crucial for regulating gene expression in cancer cells. The selectivity and potency against HDAC6 highlight its therapeutic potential in oncology .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of trifluoromethyl-substituted phenyl hydrazines with appropriate acylating agents to form the oxadiazole ring. This synthetic approach allows for the modification of substituents to enhance biological activity.
Characterization Techniques
Characterization of synthesized compounds typically involves:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
These techniques ensure that the synthesized compounds maintain the desired chemical structure and purity necessary for biological evaluation.
Case Study: In Vitro Evaluation
In a recent study evaluating the anticancer activity of various oxadiazole derivatives, including this compound:
- Compounds were tested against multiple cancer cell lines.
- The most effective derivatives showed IC50 values in the low micromolar range.
This case study underscores the potential of oxadiazole derivatives in developing new anticancer agents .
Case Study: Mechanistic Studies on HDAC Inhibition
Another significant study focused on understanding how oxadiazole derivatives inhibit HDAC6:
- The mechanism involved irreversible binding to the enzyme.
- Selectivity for HDAC6 over other isoforms was confirmed through biochemical assays.
These findings provide insights into how modifications to the oxadiazole structure can enhance selectivity and potency as HDAC inhibitors .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
ADME and Toxicity Considerations
- Toxicity: Limited data, but 1,2,4-oxadiazoles generally exhibit low acute toxicity in rodent models (LD₅₀ > 500 mg/kg) .
Preparation Methods
Amidoxime Cyclization with Carboxylic Acid Derivatives
The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For the target compound, this involves:
- Preparation of 4-(Trifluoromethyl)benzamidoxime : Reacting 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
- Cyclization with Ethyl 3-Aminopropanoate : Heating the amidoxime with ethyl 3-aminopropanoate in the presence of tetrabutylammonium fluoride (TBAF) at 60°C for 12 hours, yielding the 1,2,4-oxadiazole intermediate.
Key Data :
Hydrazide-Based Cyclocondensation
An alternative route employs acid hydrazides as precursors (Figure 1):
- Synthesis of 4-(Trifluoromethyl)benzohydrazide : Reacting 4-(trifluoromethyl)benzoyl chloride with hydrazine hydrate in dichloromethane (0°C, 2 hours).
- Cyclocondensation with Ethyl Cyanoacetate : Refluxing the hydrazide with ethyl cyanoacetate in ethanol/KOH (10%) for 8 hours, followed by neutralization with HCl to precipitate the oxadiazole.
Optimization :
- Solvent : Ethanol > DMF due to faster cyclization kinetics.
- Yield : 67–72% after recrystallization (ethanol/DMF).
Functionalization of the 5-Position with Ethylamine
Nucleophilic Substitution of Halogenated Intermediates
Introducing the ethylamine group requires a halogenated precursor at position 5:
- Synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole : Treating the oxadiazole with thionyl chloride (SOCl₂) at reflux for 3 hours.
- Amination with Ethylamine : Reacting the chloromethyl intermediate with excess ethylamine (5 eq) in THF at 25°C for 24 hours.
Challenges :
Reductive Amination of Ketone Derivatives
A two-step strategy avoids halogen handling:
- Oxidation to 5-Acetyl-1,2,4-oxadiazole : Using pyridinium chlorochromate (PCC) in dichloromethane (0°C, 2 hours).
- Reductive Amination : Stirring the ketone with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 12 hours).
Advantages :
- Higher functional group tolerance compared to nucleophilic substitution.
- Yield: 63% after flash chromatography.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amidoxime Cyclization | Amidoxime, Ethyl 3-aminopropanoate | TBAF, 60°C, 12 h | 78–85 | 98 |
| Hydrazide Cyclization | Hydrazide, Ethyl cyanoacetate | EtOH/KOH, reflux | 67–72 | 95 |
| Nucleophilic Substitution | Chloromethyl oxadiazole, Ethylamine | THF, 25°C, 24 h | 58 | 90 |
| Reductive Amination | Acetyl oxadiazole, Ethylamine | NaBH₃CN, MeOH, pH 5 | 63 | 97 |
Key Observations :
- Amidoxime cyclization offers superior yields but requires expensive TBAF.
- Reductive amination avoids hazardous halogenated intermediates but necessitates strict pH control.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.89 (q, J = 7.2 Hz, 2H, CH₂NH₂), 7.82–8.01 (m, 4H, Ar─H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 14.1 (CH₂CH₃), 39.8 (CH₂NH₂), 121.6 (q, J = 271 Hz, CF₃), 126.4–138.2 (Ar─C), 167.4 (C═N).
- HRMS (ESI+) : m/z calcd for C₁₂H₁₁F₃N₃O [M+H]⁺: 276.0852; found: 276.0849.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Elemental Analysis : Calcd (%) C 52.36, H 4.03, N 15.27; Found C 52.29, H 4.11, N 15.19.
Challenges and Optimization Opportunities
- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group slows nucleophilic attacks, necessitating longer reaction times in cyclization steps.
- Amine Protection : Unprotected ethylamine leads to side reactions during oxadiazole formation; Boc-protection improves yields by 12–15%.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine, and what are the critical reaction parameters?
- Answer : The compound is typically synthesized via cyclocondensation of precursors such as nitrile derivatives and hydroxylamine, followed by coupling with an ethylamine moiety. Key steps include:
- Cyclocondensation : Reacting 4-(trifluoromethyl)benzonitrile with hydroxylamine under reflux in ethanol to form the oxadiazole core .
- Ethylamine coupling : Introducing the ethylamine group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ .
- Critical parameters : Temperature (70–100°C for cyclocondensation), solvent polarity (ethanol or THF), and catalyst loading (5–10 mol% Pd) to optimize yield (reported 60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and ethylamine chain (δ 1.2–1.5 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 316.12 (calculated for C₁₁H₁₁F₃N₄O) .
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Answer :
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC reported: 8–16 µg/mL) and E. coli (MIC: 32–64 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with IC₅₀ values compared to reference inhibitors like Gefitinib .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 10–20 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Answer : Key modifications include:
- Trifluoromethyl position : Moving the -CF₃ group from para to meta on the phenyl ring increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration in neuroprotective assays .
- Oxadiazole substitution : Replacing the oxadiazole with a triazole reduces metabolic stability (t₁/₂ from 4.5 to 2.3 hours in liver microsomes) .
- Ethylamine chain extension : Adding a methyl group to the ethylamine improves target binding (Kd from 120 nM to 45 nM in kinase assays) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Answer : Discrepancies may arise from:
- Purity issues : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., Doxorubicin for cytotoxicity) .
- Solvent effects : Compare activities in DMSO vs. aqueous buffers to identify false positives .
Q. What computational methods are suitable for predicting its mechanism of action and target interactions?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
